2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the condensation of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one in the presence of a base such as potassium hydroxide . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1,3-bis(4-methoxyphenyl)prop-2-en-1-one
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its combination of a pyrazole ring and a thiazole ring, along with multiple methoxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H21N3O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C26H21N3O2S/c1-30-21-12-8-19(9-13-21)23-16-25(20-10-14-22(31-2)15-11-20)29(28-23)26-27-24(17-32-26)18-6-4-3-5-7-18/h3-17H,1-2H3 |
InChI Key |
DXNRTVSSUYNGSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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